氯乙烯苄

描述

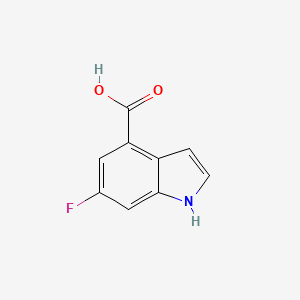

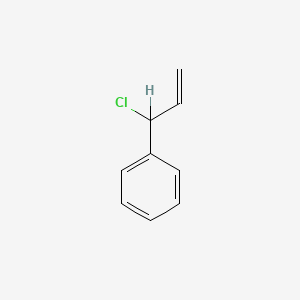

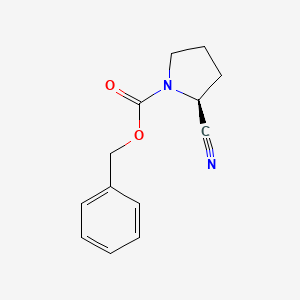

Vinylbenzyl chloride is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is a colorless liquid that is typically stored with a stabilizer to suppress polymerization .

Synthesis Analysis

Vinylbenzyl chloride is produced by the chlorination of vinyltoluene . Often vinyltoluene consists of a mixture of 3- and 4-vinyl isomers, in which case the vinylbenzyl chloride will also be produced as a mixture of isomers . It is commonly used as a monomer that belongs to the class of aryl chlorides .Molecular Structure Analysis

The molecular structure of Vinylbenzyl chloride consists of a vinyl group (CH2=CH-) and a benzyl chloride group (C6H4CH2Cl) in its structure .Chemical Reactions Analysis

Vinylbenzyl chloride is used as a comonomer in the production of chloromethylated polystyrene . It reacts with divinylbenzene to form polyvinyl chloride . It is also used as a reactive building block in various polymerization reactions to synthesize different types of polymers .Physical And Chemical Properties Analysis

Vinylbenzyl chloride is a colorless liquid with a density of 1.083 g/mL at 25 °C . It has a boiling point of 229 °C . The refractive index n20/D is 1.572 .科学研究应用

Hierarchically Porous Polymers

VBC is utilized in the synthesis of hierarchically porous polymers through hypercrosslinking of poly(high internal phase emulsions) (polyHIPEs). These polymers exhibit both macroporosity and induced nanoporosity, which are essential for applications such as adsorption , catalysis , and separation processes .

Anion Exchange Membranes for Fuel Cells

In the field of energy, VBC-based polymers are used to create anion exchange membranes (AEMs) for fuel cells. These membranes have high ionic conductivity and excellent stability, which are critical for the long-life performance of AEM fuel cells .

Advanced Polymerization Techniques

VBC is a key monomer in RAFT polymerization , a controlled radical polymerization technique. This allows for the creation of well-defined polymers with specific architectures, which are important in developing advanced materials with tailored properties .

Production of Functional Resins and Coatings

The chemical industry benefits from VBC in the production of resins and coatings. These materials have excellent thermal stability, chemical resistance, and good film-forming properties, making them suitable for protective coatings and adhesives .

Synthesis of Chloromethylated Polystyrene

VBC, in combination with styrene, is used to produce chloromethylated polystyrene . This material is significant in the manufacture of ion-exchange resins and serves as a precursor for further functionalization in various chemical processes .

Quaternization Reactions

VBC is involved in quaternization reactions where it acts as a reactive building block. This reaction is pivotal in the synthesis of quaternary ammonium compounds, which are widely used as disinfectants and antistatic agents .

作用机制

安全和危害

未来方向

Vinylbenzyl chloride is commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins . It offers versatility in polymer synthesis, allowing for the introduction of desired functionalities into polymers . It is expected to find more applications in the future due to its unique properties .

属性

IUPAC Name |

1-chloroprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOQBILGNEPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinylbenzyl chloride | |

CAS RN |

30030-25-2, 57458-41-0 | |

| Record name | (chloromethyl)vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of vinylbenzyl chloride?

A1: Vinylbenzyl chloride has the molecular formula C9H9Cl and a molecular weight of 152.62 g/mol.

Q2: How is the regiochemistry of vinylbenzyl chloride significant for its applications?

A: Vinylbenzyl chloride exists as ortho and para isomers, impacting the reactivity and properties of derived polymers. For instance, the para isomer is preferred for synthesizing sulfonium monomers due to its higher reactivity with sulfides. []

Q3: What spectroscopic data are available for vinylbenzyl chloride and its polymers?

A: Characterization techniques like FTIR, 1H-NMR, and 13C-NMR are commonly employed. For instance, FTIR confirms the consumption of chloromethyl groups during hypercrosslinking of poly(acrylonitrile-co-divinylbenzene-co-vinylbenzyl chloride), indicating successful modification. [, ] Additionally, 1H-NMR monitors the monomer conversion during vinylbenzyl chloride polymerization. []

Q4: How is vinylbenzyl chloride utilized in the synthesis of anion exchange membranes (AEMs)?

A: VBC serves as a key monomer for AEMs, especially for fuel cell applications. Copolymerization with styrene, acrylonitrile, or other monomers, followed by quaternization with amines, yields functional AEMs. [, , , ]

Q5: Can vinylbenzyl chloride be incorporated into other polymer matrices to enhance their properties?

A: Yes, VBC can be grafted onto existing polymers like SBS or blended with polymers like poly(2,6-dimethyl-1,4-phenylene oxide) to improve the properties of the resulting materials, such as mechanical strength and ionic conductivity in AEMs. [, ]

Q6: How does the degree of crosslinking in poly(vinylbenzyl chloride) affect its morphology and properties?

A: Increasing the crosslinking degree, often achieved by varying the divinylbenzene content during polymerization, generally leads to a decrease in pore size and an increase in microporosity. [, ] This directly influences properties like surface area, mechanical strength, and adsorption capacity. [, ]

Q7: What is the role of porogenic solvents in vinylbenzyl chloride-based polyHIPE synthesis?

A: Porogenic solvents influence the morphology and porosity of polyHIPEs. While not significantly impacting dry porosity as measured by nitrogen adsorption, they enhance wet microporosity, crucial for applications like liquid chromatography. [, , ]

Q8: How does the choice of amine during quaternization affect the properties of VBC-based anion exchange membranes?

A: Different amines impart distinct characteristics to the resulting AEMs. For example, trimethylamine leads to higher ionic conductivity and water uptake compared to hexamine, which promotes crosslinking and reduces these properties. [] The choice of amine allows for tailoring membrane properties based on the desired application.

Q9: What strategies can be employed to improve the stability of vinylbenzyl chloride-based materials?

A: Crosslinking with other polymers like polybenzimidazole or incorporating inorganic materials like montmorillonite can enhance the chemical and mechanical stability of VBC-derived membranes, crucial for long-term performance in applications like fuel cells. [, , ]

Q10: What are the environmental concerns associated with vinylbenzyl chloride and its derivatives?

A: While specific details on the ecotoxicological impact of VBC are limited in the provided research, responsible waste management practices are crucial. Exploring alternative synthesis routes, utilizing less hazardous reagents, and developing efficient recycling strategies are important considerations for mitigating potential negative environmental impacts. [, ]

Q11: What safety precautions should be taken when handling vinylbenzyl chloride?

A11: As with any chemical reagent, appropriate safety protocols must be followed when handling VBC. This includes wearing proper personal protective equipment, working in a well-ventilated area, and following established handling and storage guidelines.

Q12: What are some promising areas for future research on vinylbenzyl chloride and its applications?

A12: Several avenues exist for advancing VBC research, including:

- Developing sustainable and environmentally friendly synthesis routes. []

- Exploring new applications for VBC-derived polymers, such as in sensors, catalysis, and biomedical fields. [, ]

- Investigating the structure-property relationships of VBC copolymers with a wider range of monomers and functionalities. [, , ]

- Optimizing existing applications, such as improving the performance and durability of AEMs for fuel cells. [, , ]

- Conducting comprehensive toxicological studies and developing safe handling and disposal protocols. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)

![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)